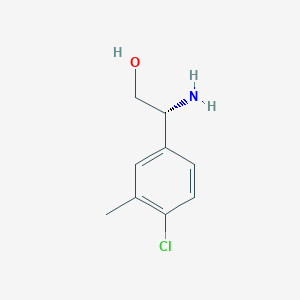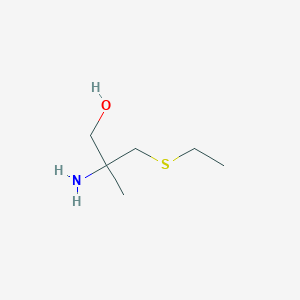
3-(2-Methylbenzyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbenzyl)azetidin-3-ol is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzyl)azetidin-3-ol typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of N-(2-methylbenzyl)-2-aminoethanol under basic conditions, leading to the formation of the azetidine ring. Another approach involves the reduction of 3-(2-methylbenzyl)azetidin-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and catalytic processes can be employed to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylbenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines or other derivatives
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like halides, amines
Ring-Opening: Acidic or basic conditions
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted azetidines
Ring-Opening: Linear amines, other derivatives
Applications De Recherche Scientifique
3-(2-Methylbenzyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(2-Methylbenzyl)azetidin-3-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which makes it prone to nucleophilic attack and ring-opening reactions. The presence of the hydroxyl group and the 2-methylbenzyl group further modulates its reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
3-(2-Methylbenzyl)azetidin-2-one: A related compound with a ketone group at the 2-position.
3-Vinylazetidin-3-ol: A similar compound with a vinyl group at the 3-position.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-[(2-methylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
Clé InChI |
RMSJNIADIGOTGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B15314459.png)


![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B15314484.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)


![{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol](/img/structure/B15314522.png)

